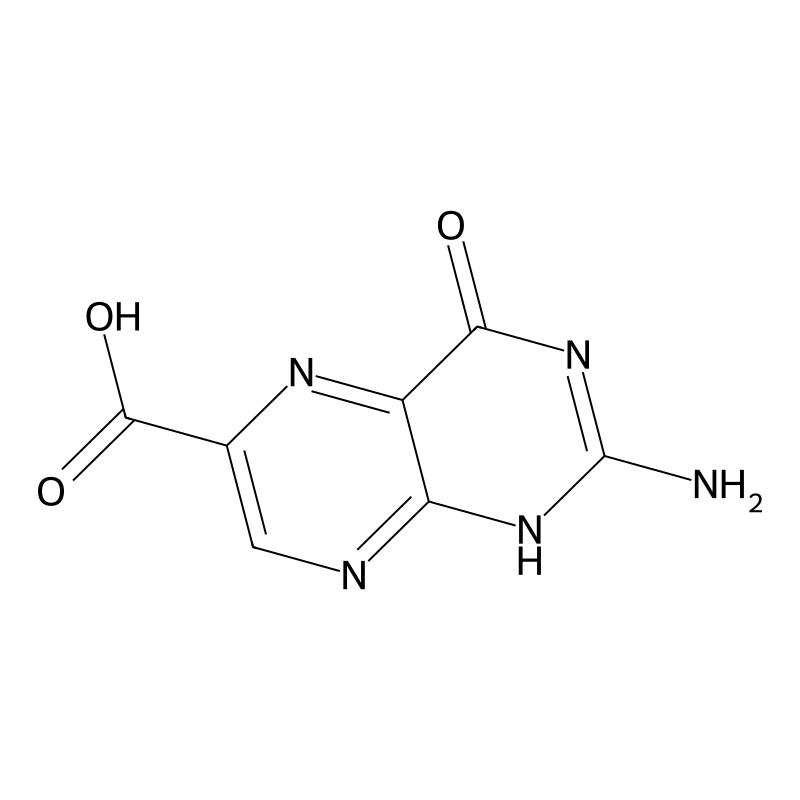Pterin-6-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Folic Acid Analysis:
- Indirect determination of folic acid: PCA is a degradation product of folic acid, a crucial B vitamin. Researchers can utilize PCA to indirectly determine the amount of folic acid present in samples like enriched cereal grains. This method involves oxidizing folic acid to PCA and then measuring the concentration of PCA using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescent detection.
Photobiology Research:
- Photo-induced generation of reactive oxygen species (ROS): Studies suggest that PCA, along with other photoproducts of folic acid, can generate ROS in skin cells upon exposure to UVA light. This generation of ROS might contribute to skin damage associated with UVA radiation [].
Drug Delivery and Cancer Research:
- Drug carrier conjugation: Researchers are exploring the potential of using PCA conjugated to gold nanoparticles as a drug delivery system for cancer therapy. The rationale behind this approach is that PCA can target cancer cells that overexpress folate receptors, allowing for the selective delivery of therapeutic agents [].
Pterin-6-carboxylic acid is an organooxygen and organonitrogen compound with the molecular formula and a molecular weight of approximately 207.15 g/mol. It is recognized as a degradation product of folic acid and is also known by various synonyms, including 2-amino-4-hydroxy-6-pteridinecarboxylic acid and 6-pteridinecarboxylic acid . The compound features a pteridine ring structure, which is characteristic of several biologically significant molecules, including folates.
Chemical Structure
The chemical structure of pterin-6-carboxylic acid includes a pteridine core with a carboxylic acid group at the sixth position and an amino group at the second position. This structural arrangement contributes to its biological activity and interactions within biochemical pathways.
- Folic acid metabolism: PCA could be a precursor in the biosynthesis of folic acid, which is essential for DNA synthesis and cell division [].
- Other metabolic pathways: PCA might play a role in other metabolic processes within organisms, but more research is needed to clarify its specific functions [].
- Decarboxylation: Under specific conditions, the carboxyl group can be removed, leading to the formation of amine derivatives.
- Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or other nitrogen-containing compounds.
- Redox Reactions: Pterin derivatives can participate in oxidation-reduction reactions, particularly in biological systems where they may act as electron carriers.
Pterin-6-carboxylic acid exhibits significant biological activity primarily due to its role as a precursor in the biosynthesis of folate. Folate is essential for DNA synthesis, repair, and methylation processes, making pterin-6-carboxylic acid important in cellular growth and development. Its presence in metabolic pathways highlights its potential impact on cellular functions and health .
Pterin-6-carboxylic acid can be synthesized through several methods:
- From 7,8-Dihydro-L-biopterin: This method involves the oxidation of 7,8-dihydro-L-biopterin under controlled conditions to yield pterin-6-carboxylic acid .
- Chemical Degradation of Folic Acid: As a degradation product of folic acid, it can be isolated through hydrolytic processes that break down folic acid into its constituent parts.
- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions including cyclization and functional group modifications to achieve the desired compound.
Pterin-6-carboxylic acid has several applications:
- Biochemical Research: It serves as an important intermediate in studies related to folate metabolism and enzyme interactions.
- Pharmaceutical Development: Its role in cellular processes makes it a candidate for research into therapeutic agents targeting metabolic disorders or deficiencies related to folate.
- Analytical Chemistry: Used as a standard in assays measuring pteridine levels in biological samples .
Research into the interactions of pterin-6-carboxylic acid primarily focuses on its role in enzymatic reactions involving folate metabolism. It may interact with various enzymes such as dihydropteroate synthase and other proteins involved in nucleotide synthesis. These interactions are crucial for understanding its function within biochemical pathways and potential implications for health when disrupted.
Pterin-6-carboxylic acid shares structural similarities with several other compounds within the pteridine family. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Folic Acid | C19H19N7O6 | Essential vitamin involved in nucleic acid synthesis |
| Biopterin | C9H10N4O3 | Involved in neurotransmitter synthesis |
| Dihydrobiopterin | C9H12N4O3 | Precursor to biopterin; involved in amino acid metabolism |
| Pterin | C7H6N4O3 | Basic structure; precursor for various derivatives |
Uniqueness of Pterin-6-carboxylic Acid
Pterin-6-carboxylic acid stands out due to its specific carboxyl group placement on the pteridine ring, which influences its biochemical roles distinctively compared to other pteridines. Its direct involvement as a degradation product of folic acid further emphasizes its importance in metabolic studies.








